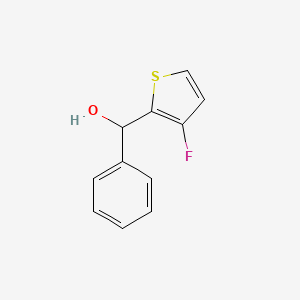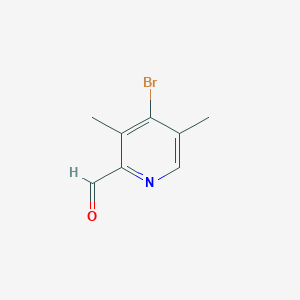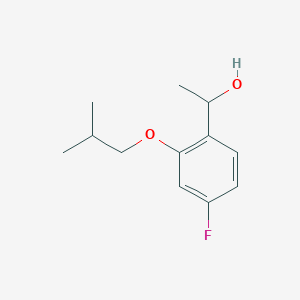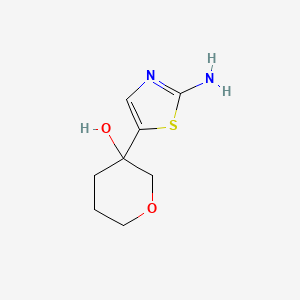
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities. Thiazole rings are found in many biologically active compounds, including vitamins, antibiotics, and other pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can be further converted to 5-amino thiazoles substituted in position 2 . Another method involves the reaction of hydrazide with carbon disulfide in methanol under basic conditions, followed by cyclization with concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve one-pot multicomponent procedures, which are efficient and environmentally friendly. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .
化学反応の分析
Types of Reactions
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-electron interactions, which can influence biochemical pathways and enzyme activities. For example, it can inhibit certain enzymes or block receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Uniqueness
3-(2-Amino-1,3-thiazol-5-YL)oxan-3-OL is unique due to its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
3-(2-amino-1,3-thiazol-5-yl)oxan-3-ol |
InChI |
InChI=1S/C8H12N2O2S/c9-7-10-4-6(13-7)8(11)2-1-3-12-5-8/h4,11H,1-3,5H2,(H2,9,10) |
InChIキー |
HUSRJFLRFDNMLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)(C2=CN=C(S2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


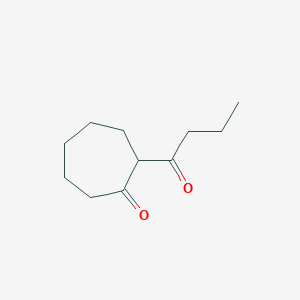
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)


![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)

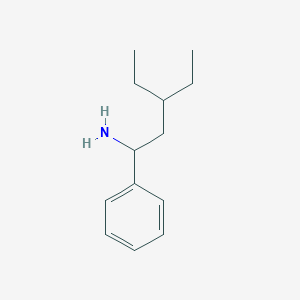
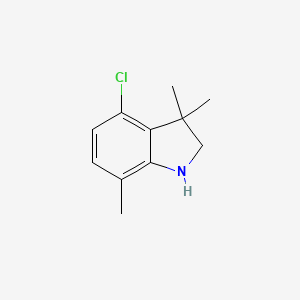
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
